molecular formula C12H5Cl5O3S B14720657 Pentachlorophenyl benzenesulfonate CAS No. 6912-20-5

Pentachlorophenyl benzenesulfonate

Cat. No.: B14720657
CAS No.: 6912-20-5
M. Wt: 406.5 g/mol
InChI Key: LJCUQLCGWDFTPO-UHFFFAOYSA-N
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Description

Pentachlorophenyl benzenesulfonate is a chlorinated aromatic sulfonate ester characterized by a benzenesulfonate group linked to a pentachlorophenyl moiety.

Properties

CAS No.

6912-20-5

Molecular Formula

C12H5Cl5O3S

Molecular Weight

406.5 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) benzenesulfonate

InChI

InChI=1S/C12H5Cl5O3S/c13-7-8(14)10(16)12(11(17)9(7)15)20-21(18,19)6-4-2-1-3-5-6/h1-5H

InChI Key

LJCUQLCGWDFTPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentachlorophenyl benzenesulfonate can be synthesized through the reaction of pentachlorophenol with benzenesulfonyl chloride. The reaction typically involves the use of a base such as potassium carbonate to facilitate the formation of the sulfonate ester. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated phenyl derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.

Major Products

The major products formed from these reactions include various chlorinated and sulfonated derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Pentachlorophenyl benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and as an antimicrobial agent.

    Industry: Utilized in the production of pesticides, fungicides, and other biocides.

Mechanism of Action

The mechanism of action of pentachlorophenyl benzenesulfonate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. This makes it effective as a biocide and antimicrobial agent .

Comparison with Similar Compounds

Functional Group Analysis

(a) Sulfonate Esters vs. Sulfones
  • Pentachlorophenyl benzenesulfonate (sulfonate ester): Features a sulfonate (-SO₃⁻) group esterified to the pentachlorophenyl group. Sulfonate esters are typically reactive in nucleophilic substitution or elimination reactions due to the leaving-group ability of the sulfonate moiety.
  • Chloromethyl phenyl sulfone (CAS 7205-98-3): Contains a sulfonyl (-SO₂-) group bonded to a chloromethyl-substituted benzene ring. Sulfones are chemically stable and less reactive than sulfonate esters, often used as solvents or polymer intermediates .
(b) Sulfonate Esters vs. Benzoate Esters
  • Phenyl benzoate (CAS 93-99-2): A benzoate ester with a phenyl group attached to a carboxylate (-COO⁻) group. Benzoate esters hydrolyze more readily than sulfonate esters due to the electrophilicity of the carbonyl carbon. Applications include fragrances and plasticizers, contrasting with sulfonate esters’ roles as alkylating agents or surfactants .

Substituent Effects

(a) Halogenation Patterns
  • This compound : The pentachlorophenyl group introduces steric bulk and electron-withdrawing effects, enhancing resistance to oxidative degradation but increasing environmental persistence.
  • Perfluorinated sulfonamides (e.g., ammonium perfluorooctanesulfonate, CAS 29081-56-9): Fluorinated chains confer extreme stability and resistance to thermal/chemical degradation.
(b) Chlorinated vs. Fluorinated Derivatives
  • Chlorinated compounds like this compound are generally more reactive in electrophilic substitutions but less stable than fluorinated analogs. Fluorinated sulfonamides, however, are prioritized in industrial applications (e.g., firefighting foams) due to their inertness .

Physicochemical Properties

Property This compound* Chloromethyl Phenyl Sulfone Phenyl Benzoate
Functional Group Sulfonate ester Sulfonyl Benzoate ester
Molecular Weight (g/mol) ~350–400† 190.64 198.22
Reactivity High (alkylating agent) Low Moderate (hydrolysis)
Stability Moderate High Low
Environmental Persistence Likely high (chlorinated) Moderate Low

*Estimated values based on structural analogs. †Calculated from molecular formula (C₁₂H₅Cl₅O₃S).

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